2-{[5-(1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
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Overview
Description
2-{[5-(1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a benzimidazole ring fused with an oxadiazole ring and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.
Coupling Reaction: The benzimidazole and oxadiazole rings are then coupled through a sulfanyl linkage using thiolating agents.
Acetamide Formation: Finally, the acetamide group is introduced through acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-{[5-(1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-{[5-(1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring may enhance the compound’s binding affinity and specificity. The sulfanyl group can form covalent bonds with target proteins, leading to their inactivation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(5-chloro-1,3-benzothiazol-2-yl)acetamide
- 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Uniqueness
2-{[5-(1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is unique due to the presence of both benzimidazole and oxadiazole rings, which confer distinct chemical and biological properties. The combination of these rings with a sulfanylacetamide group enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C11H9N5O2S |
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Molecular Weight |
275.29 g/mol |
IUPAC Name |
2-[[5-(3H-benzimidazol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C11H9N5O2S/c12-9(17)4-19-11-16-15-10(18-11)6-1-2-7-8(3-6)14-5-13-7/h1-3,5H,4H2,(H2,12,17)(H,13,14) |
InChI Key |
YZDVEHTUTPXFLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=NN=C(O3)SCC(=O)N)NC=N2 |
Origin of Product |
United States |
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